molecular formula C7H3FN2O2 B023716 4-Fluoro-3-nitrobenzonitrile CAS No. 1009-35-4

4-Fluoro-3-nitrobenzonitrile

Cat. No. B023716
CAS RN: 1009-35-4
M. Wt: 166.11 g/mol
InChI Key: LKOWKPGBAZVHOF-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrobenzonitrile is a compound of interest in various fields of chemistry and materials science due to its unique structure, allowing for diverse chemical reactions and properties. Its synthesis and analysis have been the subject of multiple studies, aiming to explore its potential in creating new materials and chemical processes.

Synthesis Analysis

The synthesis of related fluorobenzonitrile compounds involves multiple steps, including nitrification, diazotization, fluorination, and reductive and oxidation reactions. The process yields compounds with significant practical importance for the development of new pesticides and materials (L. Min, 2006).

Molecular Structure Analysis

Vibrational analysis studies, including experimental and theoretical harmonic and anharmonic vibrational frequencies, provide insights into the molecular structure of 4-Fluoro-3-nitrobenzonitrile and related compounds. These studies use techniques like FT-IR, μ-Raman spectra, and quantum chemical calculations to understand the compound's geometric parameters and electronic properties (Y. Sert, Ç. Çırak, F. Ucun, 2013).

Chemical Reactions and Properties

4-Fluoro-3-nitrobenzonitrile participates in various chemical reactions, including metal-mediated coupling, which can lead to the formation of complex structures such as eight-membered thorium(IV) tetraazametallacycles. These reactions underscore the compound's utility in synthesizing new materials and exploring novel chemical pathways (E. Schelter, D. E. Morris, B. Scott, J. Kiplinger, 2007).

Physical Properties Analysis

The physical properties of fluorobenzonitrile derivatives, such as transition temperatures, are crucial for their applications in materials science. For instance, the synthesis and analysis of ester derivatives of fluorinated benzonitriles show that these compounds exhibit high nematic-isotropic transition temperatures, making them suitable for use in liquid-crystal technologies (S. Kelly, H. Schad, 1984).

Chemical Properties Analysis

The electron-withdrawing effects of the nitro and fluoro groups on the benzonitrile ring significantly influence the compound's chemical properties. Studies using rotational spectroscopy have revealed how these substituents affect the molecular structure and reactivity, highlighting the complex interplay between electronic and steric factors in determining the chemical behavior of 4-Fluoro-3-nitrobenzonitrile and similar molecules (J. B. Graneek, W. Bailey, M. Schnell, 2018).

Scientific Research Applications

  • Synthesis of Related Compounds : Research has demonstrated successful synthesis of compounds like 3-fluoro-4-methylbenzonitrile, which is useful for developing new pesticides (L. Min, 2006).

  • Analytical Applications : 4-hydroxy-3-nitrobenzonitrile serves as a general-purpose MALDI matrix for analyzing small organic, peptide, and protein molecules, offering better performance for small molecules compared to commercial matrices (Hao Gu et al., 2021).

  • Reactivity and Structural Insights : Studies have shown that nitrobenzonitrile derivatives can react with various amines and amino acids, revealing insights about the orientation of nitro groups in these compounds (J. Wilshire, 1967).

  • Optical and Electronic Properties : The nitrobenzoxadiazole derivative exhibits higher fluorescence enhancement in the presence of certain metal ions, indicating potential applications in sensing technologies (S. Das et al., 2012).

  • Nonlinear Optical Materials : Crystals of 4-nitrobenzonitrile show high efficiency in second harmonic conversion, suggesting applications in nonlinear optics (G. Bhuvaneswari et al., 2018).

  • Reduction Reactions and Catalysis : Studies have explored the reduction of 4-nitrobenzonitrile on nanoparticles, highlighting the catalytic efficiency of such systems (M. Muniz-Miranda et al., 2008).

  • Solubility and Phase Transition Studies : Research into the solubility and phase transitions of nitrobenzonitrile derivatives provides valuable information for chemical process design and material science (Li Wanxin et al., 2018; P. Jiménez et al., 2002).

  • Vibrational Analysis and Quantum Chemical Calculations : Theoretical and experimental studies on the vibrational frequencies and geometric parameters of chloro-nitrobenzonitrile derivatives have shown good agreement, aiding in the understanding of molecular structures (Y. Sert et al., 2013).

  • Hydrogenation Reactions : Hydrogenation of nitrobenzonitriles using specific catalysts leads to the formation of primary amines, with potential applications in chemical synthesis (Klara Koprivova et al., 2008).

Safety And Hazards

4-Fluoro-3-nitrobenzonitrile is harmful if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if inhaled . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

Regarding relevant papers, I found a research article titled “The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group” published in the Australian Journal of Chemistry . This paper might provide more detailed information about the compound.

properties

IUPAC Name

4-fluoro-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOWKPGBAZVHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379153
Record name 4-fluoro-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-nitrobenzonitrile

CAS RN

1009-35-4
Record name 4-fluoro-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-3-nitrobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The largest amount of silica gel that still allowed the resulting slurry to be stirred magnetically at 0° C., was added to conc. sulfuric acid (125 ml). To this mixture 4-fluorobenzonitrile (12.5 g, 103 mmol) was added followed by potassium nitrate (10.4 g, 103 mmol). The reaction mixture was stirred at 0° C. for 20 minutes. The sulfuric acid was removed from the product by passing the mixture through a short column of silica gel and the product was washed out with methylene chloride. The solvent was evaporated to leave the product as a crystalline solid. Yield 6.0 g, mp 86°-88° C.
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
10.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
JFK Wilshire - Australian Journal of Chemistry, 1967 - CSIRO Publishing
We have recently reported the reactions of 1-fluoro-2, 4-dinitrobenzene (I)] and 2-fluoro-5-nitrobenzonitrile (II) 2 with a variety of amines, amino acids, and NH-heteroaromatic …
Number of citations: 4 www.publish.csiro.au
SS Patel, MD Bochare, MS Degani - New Journal of Chemistry, 2018 - pubs.rsc.org
… 4-Fluoro 3-nitrobenzonitrile (4F3NBn). Reaction of 4-chloro 3-nitrobenzonitrile was carried out as in Method 1, Scheme 1a using 1 g (5.7 mmol) of 4-chloro 3-nitrobenzonitrile. The …
Number of citations: 3 pubs.rsc.org
J Deutsch, HJ Niclas - Journal für Praktische Chemie/Chemiker …, 1993 - Wiley Online Library
… Depending on the base the reaction of dimedone 2a or 1,3‐cyclohexanedione 2b with 2,4‐dinitrofluorobenzene 1a or 4‐fluoro‐3‐nitrobenzonitrile 1b furnishes C‐ and/or O‐arylated …
Number of citations: 4 onlinelibrary.wiley.com
A Chaouiki, H Lgaz, IM Chung, IH Ali… - Journal of Molecular …, 2018 - Elsevier
… A stirred solution of 4-fluoro-3-nitrobenzonitrile (14.97 g, 9 mmol) in MeCN (15 mL) was placed under an N2 atmosphere. Isopentylamine (1.58 g, 18 mmol) was added dropwise at rt for …
Number of citations: 114 www.sciencedirect.com
SM Bambi-Nyanguile, J Hanson, A Ooms… - European Journal of …, 2013 - Elsevier
… The starting compound was the commercially available 4-fluoro-3-nitrobenzonitrile (1), which was reduced with stannous chloride in the presence of sodium hydrogenocarbonate in …
Number of citations: 9 www.sciencedirect.com
G Semple, PJ Skinner, MC Cherrier… - Journal of medicinal …, 2006 - ACS Publications
… Employing a similar route to that used for preparation of the acid series, 1-isopropyl-benzotriazole-5-tetrazole (9) was synthesized starting from 4-fluoro-3-nitrobenzonitrile (10). The …
Number of citations: 88 pubs.acs.org
S Agarwal, H Agarwal, N Zaware - Expert Opinion on Therapeutic …, 2017 - Taylor & Francis
… In class-III, synthesis is commenced from methyl 4-fluoro-3-nitrobenzonitrile (F) which undergoes displacement reaction with ethyl 2-cyanoacetate or 2-cyanoacetamide, followed by …
Number of citations: 3 www.tandfonline.com
AA Farahat, P Guo, H Shoeib, A Paul… - … A European Journal, 2020 - Wiley Online Library
… Different alkyl and arylamines underwent nucleophilic substitution reaction with 4-fluoro-3-nitrobenzonitrile 1 to afford the alkyl and aryl substituted nitro benzonitrile 2 a–k. The previous …
KS Martin - 2014 - search.proquest.com
… benzimidazole carboxyaldehyde 24 which would be available from 4-fluoro-3-nitrobenzonitrile … Although, the 4-fluoro-3-nitrobenzonitrile (26) would have provided 24 in the fewest …
Number of citations: 0 search.proquest.com
JM Hatcher, E Weisberg, T Sim, RM Stone… - ACS Medicinal …, 2016 - ACS Publications
For a subpopulation of acute myeloid leukemia (AML) patients, the mutationally activated tyrosine kinase FLT3, has emerged as a promising target for therapy. The development of drug …
Number of citations: 22 pubs.acs.org

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